N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide
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Overview
Description
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino and methoxy groups, as well as a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired triazine ring.
Substitution Reactions: The triazine ring is then subjected to substitution reactions to introduce the methoxy group at the 6-position. This is typically achieved using methanol in the presence of a suitable catalyst.
Coupling with Phenylbutanamide: The final step involves coupling the substituted triazine ring with 2-phenylbutanamide. This is usually done through a nucleophilic substitution reaction, where the triazine derivative reacts with the amide group of phenylbutanamide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Modulate Receptors: The compound may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares structural similarities but differs in its functional groups and overall reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the triazine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-5-13(12-9-7-6-8-10-12)15(23)18-11-14-19-16(22(2)3)21-17(20-14)24-4/h6-10,13H,5,11H2,1-4H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPHBRUMXQHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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